molecular formula C24H22ClFN2O4 B11323905 7-Chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11323905
M. Wt: 456.9 g/mol
InChI Key: NJINJHGUZLKBTJ-UHFFFAOYSA-N
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Description

7-chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a morpholine ring, and chloro and fluoro substituents.

Preparation Methods

The synthesis of 7-chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core, the introduction of the morpholine ring, and the addition of chloro and fluoro substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 7-chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives with different substituents. These compounds may share some chemical properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of chloro, fluoro, and morpholine substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22ClFN2O4

Molecular Weight

456.9 g/mol

IUPAC Name

7-chloro-1-(4-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H22ClFN2O4/c25-16-4-7-19-18(14-16)22(29)20-21(15-2-5-17(26)6-3-15)28(24(30)23(20)32-19)9-1-8-27-10-12-31-13-11-27/h2-7,14,21H,1,8-13H2

InChI Key

NJINJHGUZLKBTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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